

Biological Activity of 5-Chloroisoquinolin-3-amine Derivatives

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Compound of Interest

Compound Name: 5-Chloroisoquinolin-3-amine

CAS No.: 1221974-27-1

Cat. No.: B2821342

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Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]

Executive Summary: The Scaffold at a Glance

5-Chloroisoquinolin-3-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine), the specific 3-amino-5-chloro substitution pattern confers unique electronic and steric properties that make it an ideal template for:

- **ATP-Competitive Kinase Inhibition:** The 3-amino-isoquinoline motif functions as a bioisostere for the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., FLT3, Haspin, Src).[1]
- **Metabolic Stability:** The chlorine atom at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of derived pharmacophores compared to their non-halogenated counterparts.

- **Synthetic Versatility:** It serves as a critical intermediate for fused heterocycles, particularly pyrazolo[1,5-a]isoquinolines, which are potent EGFR and CDK inhibitors.[1]

This guide details the structural biology, synthesis, and validated experimental protocols for leveraging this scaffold in drug discovery.[1]

Structural Biology & Mechanism of Action

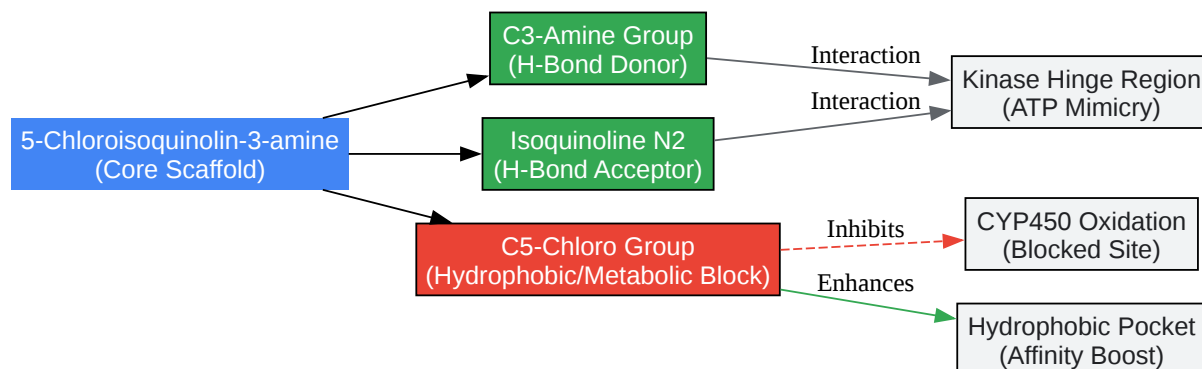
Structure-Activity Relationship (SAR)

The biological potency of **5-Chloroisoquinolin-3-amine** derivatives is driven by three distinct pharmacophoric features.

- **The Hinge Binder (N2 & C3-NH2):** The endocyclic nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (C3-NH2) acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the N1-N6 interaction of adenine, essential for binding to the kinase hinge region.[1]
- **The Hydrophobic Anchor (C5-Cl):** The 5-chloro substituent occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible front pocket, depending on the specific kinase conformation. Its lipophilicity (value 0.[1]71) enhances membrane permeability.[1]
- **The Electronic Modulator:** The electron-withdrawing nature of the chlorine atom lowers the pKa of the isoquinoline ring nitrogen, tuning the protonation state to favor intracellular activity.

Visualization: Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold's substituents.



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Caption: Pharmacophoric mapping of the **5-Chloroisoquinolin-3-amine** scaffold highlighting kinase binding modes.[1]

Chemical Synthesis

Reliable access to the 5-chloro-3-amino core is a prerequisite for biological evaluation.[1] The following protocol is optimized for yield and purity, avoiding the formation of regioisomers.

Validated Synthetic Route: The Cyclization Approach

This method utilizes a 2-chloro-6-cyanomethylbenzotrile precursor, ensuring the chlorine is pre-installed at the correct position before ring closure.[1]

Reaction Scheme Overview:

- Starting Material: 2-Chloro-6-methylbenzotrile.[1]
- Lithiation/Cyanation: Treatment with LDA and cyanogen bromide to form the dinitrile.[1]
- Cyclization: Acid-mediated cyclization to form the isoquinoline ring.[1]

Step-by-Step Protocol

Step 1: Preparation of 2-chloro-6-(cyanomethyl)benzotrile

- Reagents: Dissolve 2-chloro-6-methylbenzonitrile (10 mmol) in anhydrous THF (50 mL).
- Deprotonation: Cool to -78°C under
 . Add LDA (11 mmol) dropwise over 20 mins. Stir for 1 hour.
- Addition: Add cyanogen bromide (11 mmol) in THF.
- Workup: Quench with saturated
 , extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc 8:2).

Step 2: Cyclization to **5-Chloroisoquinolin-3-amine**

- Reagents: Suspend the intermediate from Step 1 in anhydrous HBr/Acetic Acid (33% wt, 20 mL).
- Reaction: Heat to 45°C for 4 hours. Monitor via TLC (formation of fluorescent spot).
- Neutralization: Pour onto crushed ice. Neutralize carefully with
 to pH 8-9.[1] The product will precipitate.[1]
- Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]
 - Expected Yield: 65-75%[1]
 - Characterization:
 NMR (DMSO-
) should show a singlet at
 6.5-6.8 ppm (C4-H) and broad singlet for
 .[1]

Validated Biological Assays[8]

To ensure data integrity, the following protocols utilize self-validating controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the scaffold's ability to inhibit ATP hydrolysis by kinases (e.g., FLT3, Haspin).[1]

Materials:

- Recombinant Kinase (e.g., FLT3-ITD).[1]
- Substrate: Poly(Glu, Tyr) 4:1.[1]
- ADP-Glo™ Kinase Assay Kit (Promega).[1]
- Compound: **5-Chloroisoquinolin-3-amine** derivative (dissolved in DMSO).[1]

Protocol:

- Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).
- Incubation: Add 4
L of Compound (serially diluted) to 384-well white plates. Add 4
L of Kinase/Substrate mix.[1] Incubate 10 min at RT.
- Initiation: Add 2
L of ATP (10
M final). Incubate 60 min at RT.
- Termination: Add 10
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
- Detection: Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

- Read: Measure Luminescence.
- Analysis: Calculate
using non-linear regression (GraphPad Prism).

Cellular Viability & Selectivity (NCI-60 Methodology)

Validates cytotoxicity against tumor lines (e.g., MV4-11 for leukemia).[1]

Protocol:

- Seeding: Seed MV4-11 cells (5,000 cells/well) in 96-well plates.
- Treatment: Treat with compound (0.1 nM to 10 M) for 72 hours.
- Readout: Add CellTiter-Glo® reagent.[1] Measure ATP luminescence.
- Control: Use Staurosporine (1 M) as a positive kill control to validate assay dynamic range.

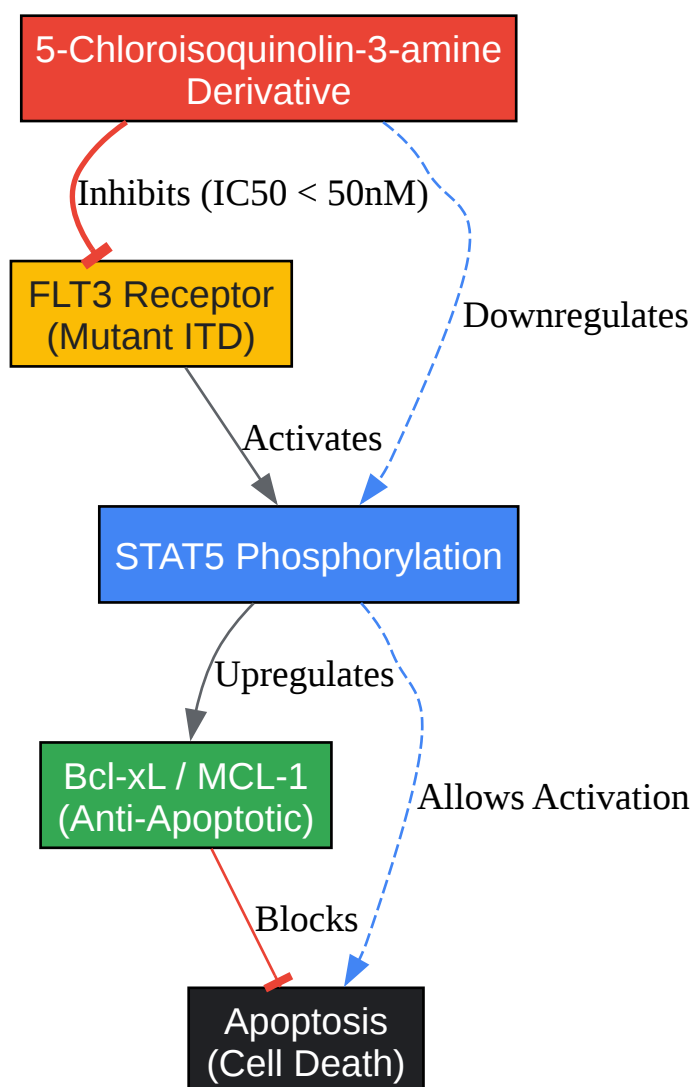
Therapeutic Applications & Data Summary

The following table summarizes the biological activity profile of 3-aminoisoquinoline derivatives, highlighting the impact of the 5-chloro substitution where applicable.

Target Class	Specific Target	Activity ()	Mechanism	Key Reference
Kinase	FLT3 / FLT3-ITD	5 - 50 nM	ATP-competitive inhibition; 3-amino group H-bonds with Glu661/Cys694.	[1]
Kinase	Haspin	10 - 80 nM	Histone H3 phosphorylation blockade; critical for mitosis.	[2]
Cellular	MV4-11 (AML)	< 100 nM	Induction of apoptosis via caspase-3 activation.[1]	[1]
Microbial	S. aureus	10 - 50 M	Disruption of efflux pumps (observed in related 5-chloro-8-hydroxy analogs).[1]	[3]

Pathway Visualization: Kinase Inhibition Cascade

The diagram below details the downstream effects of FLT3 inhibition by the scaffold.



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Caption: Mechanism of action in Acute Myeloid Leukemia (AML) cells via FLT3-STAT5 pathway suppression.

Future Directions & Optimization

For researchers developing next-generation derivatives:

- C4-Derivatization: Introducing a phenyl or heteroaryl group at the C4 position (via Suzuki coupling on a 4-bromo intermediate) significantly increases potency against Haspin kinase by filling the ATP-binding pocket's solvent channel [2].

- Scaffold Hopping: Converting the 3-aminoisoquinoline to a pyrazolo[1,5-a]isoquinoline locks the conformation, often improving selectivity for CDK dependent tumors.[1]

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